molecular formula C9H12ClN B172466 3-(2-Chlorophenyl)propan-1-amine CAS No. 18655-48-6

3-(2-Chlorophenyl)propan-1-amine

Cat. No. B172466
CAS RN: 18655-48-6
M. Wt: 169.65 g/mol
InChI Key: IBVNNEPIXJSRAS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)propan-1-amine is a colorless to light yellow liquid with a special smell . It is often used as a pharmaceutical intermediate and a starting material for organic synthesis .


Synthesis Analysis

One common method of synthesizing 2-chlorophenylpropan-1-amine involves the reaction of phenylacetone with hydrochloric acid, followed by diazotization and reduction reactions . The specific synthesis method can be optimized based on actual needs .


Molecular Structure Analysis

The molecular weight of 3-(2-Chlorophenyl)propan-1-amine is 169.65 . The InChI code provides a specific description of its molecular structure .


Chemical Reactions Analysis

3-(2-Chlorophenyl)propan-1-amine is an organic halide and can freely halogenate . It is lipophilic and soluble in water and many organic solvents .


Physical And Chemical Properties Analysis

3-(2-Chlorophenyl)propan-1-amine has a low boiling point and melting point . It has a density of 1.098±0.06 g/cm3 (Predicted), a boiling point of 106-107 °C (Press: 3 Torr), a flash point of 124.2°C, and a vapor pressure of 0.0195mmHg at 25°C .

Scientific Research Applications

  • Ligand Synthesis : A study by Liu et al. (1993) focused on the preparation and characterization of several N3O3 amine phenols as ligands for Group 13 metal ions. This research is significant for understanding the interactions and bonding properties of these ligands with metal ions.

  • Crystal Structure Analysis : The work of Nadaf et al. (2019) involved the synthesis and crystal structure determination of alkyl substituted N,4-diphenyl thiazole-2-amine. The research provides insights into the molecular structures and potential applications of these compounds in various fields.

  • Antibacterial and Antioxidant Properties : Research by Arutyunyan et al. (2012) focused on the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine and its derivatives. The study evaluated their antibacterial and antioxidant properties, highlighting the potential use of these compounds in pharmaceutical applications.

  • Kinetics and Mechanisms in Chemical Reactions : The research by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-chlorophenyl compounds. Understanding these reactions is crucial for developing more efficient chemical processes and synthesis methods.

  • Corrosion Inhibition : A study by Gao et al. (2007) examined the synthesis of tertiary amines and their performance as corrosion inhibitors on carbon steel. This research is significant for the development of new materials with enhanced corrosion resistance.

  • Synthesis of Heterocyclic Compounds : The work of Mehta (2016) involved the synthesis and characterization of novel heterocyclic compounds. These compounds have potential applications in pharmaceuticals due to their antibacterial properties.

  • Co(III) Complex Synthesis : The research by Amirnasr et al. (2001) focused on synthesizing Co(III) complexes with specific amines. These complexes are important for understanding coordination chemistry and potential applications in catalysis.

  • Antidepressant Agent Synthesis : A study by Clark et al. (1979) explored the synthesis of substituted 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents. This research contributes to the development of new pharmaceuticals for treating depression.

  • Antimicrobial Compound Synthesis : The research by Tayade et al. (2012) involved the synthesis of novel compounds with antimicrobial properties. This is significant for advancing the field of medicinal chemistry.

  • Synthesis of Medicinal Intermediates : The work by Weiliang (2008) on the synthesis of 1,4-N,N-substituted Piperazines as medicinal intermediates highlights the importance of these compounds in pharmaceutical research.

Safety And Hazards

3-(2-Chlorophenyl)propan-1-amine is an organic halide and has certain toxicity . When using or handling it, appropriate personal protective equipment should be worn, such as gloves, protective glasses, and protective clothing . It should be operated in a well-ventilated place and kept away from fire or high-temperature environments .

Future Directions

3-(2-Chlorophenyl)propan-1-amine is widely used in the pharmaceutical industry and can be used to synthesize various drugs . Its future development may focus on optimizing its synthesis process and expanding its application in the synthesis of new drugs.

properties

IUPAC Name

3-(2-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNNEPIXJSRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409456
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)propan-1-amine

CAS RN

18655-48-6
Record name 2-Chlorobenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18655-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The imine V was prepared in a manner similar to that of imine III in Example I using 3-(2-chlorophenyl)propylamine and 3'-methoxyacetophenone. 3-(2-chlorophenyl)propylamine was obtained by the reduction (BH3 --SMe2 complex) of 2-chlorohydrocinnamonitrile (Aldrich Chemical Co., Milwaukee, Wis., U.S.A.). This process afforded 1-methyl-1-(3-methoxy)phenyl-5-(2-chloro)phenyl-2-aza-1-pentene (imine V), a single component, as analyzed by GC/EI-MS: m/z (rel. int.) 301 (M+, 1), 266 (22), 162 (100), 125 (26), 91 (13), 77 (9).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 967 pubs.acs.org
H Yang, M Xu, L Zhang, W Fang, E Liu… - … and Mesoporous Materials, 2023 - Elsevier
A benzotrizole-based hyper-crosslinked polymer (HCP) was employed to load cobalt and prepare a novel metal-containing nitrogen-doped carbon catalyst for the selective …
Number of citations: 0 www.sciencedirect.com

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